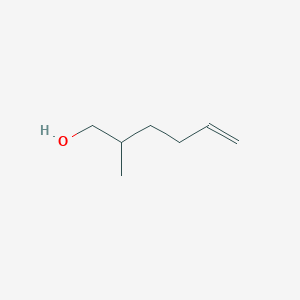

2-Methylhex-5-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-methylhex-5-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3,7-8H,1,4-6H2,2H3 |

InChI Key |

OEIAWQSGCHQXCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methylhex 5 En 1 Ol

Established Reduction-Based Synthesis

Reduction of carboxylic acid functional groups is a fundamental and widely employed strategy for the preparation of primary alcohols. This approach is applicable to the synthesis of 2-methylhex-5-en-1-ol, typically starting from 2-methylhex-5-enoic acid or its ester derivatives.

Reduction of 2-Methylhex-5-enoic Acid Methyl Ester

The conversion of 2-methylhex-5-enoic acid methyl ester to this compound is a standard reduction process. While specific literature detailing this exact transformation is sparse, the methodology follows well-established protocols for ester reduction. Strong reducing agents are required to effect the conversion of the ester functional group to a primary alcohol.

Commonly used reagents for this type of transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the alcohol after an aqueous workup.

Analogous Esterification and Subsequent Reduction Protocols

A versatile two-step approach involves the initial formation of a suitable ester from 2-methylhex-5-enoic acid, followed by its reduction. The acid itself can be synthesized and, subsequently, converted to an ester to facilitate the reduction. For instance, 2-methylhex-5-enoic acid can be prepared for use in further synthesis. google.com The choice of ester can influence reaction conditions and selectivity. For example, the conversion of a related propanoate ester to an alcohol has been demonstrated using sodium borohydride (B1222165). d-nb.info

The general protocol is as follows:

Esterification: 2-Methylhex-5-enoic acid is reacted with an alcohol (e.g., methanol (B129727), ethanol) under acidic conditions (e.g., sulfuric acid, p-toluenesulfonic acid) to form the corresponding ester.

Reduction: The isolated ester is then reduced using a powerful reducing agent like LiAlH₄ to yield this compound.

This method provides a reliable route to the target alcohol, leveraging fundamental organic transformations.

Alkene Functionalization for this compound Synthesis

Direct functionalization of an alkene provides an alternative and often more convergent route to this compound. These methods create the primary alcohol functionality from a C=C double bond.

Hydroboration-Oxidation of Branched Alkenes

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.org This process is highly regioselective, proceeding in an anti-Markovnikov manner, where the hydroxyl group adds to the less-substituted carbon of the double bond. wikipedia.org It is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups across the alkene. wikipedia.org

For the synthesis of this compound, a suitable branched alkene precursor such as 2-methyl-1,5-hexadiene (B165376) would be used. The reaction proceeds as follows:

Hydroboration: The alkene reacts with a borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃·THF). The boron atom adds to the less sterically hindered carbon of the terminal double bond. bolivianchemistryjournal.org

Oxidation: The resulting organoborane intermediate is then oxidized using an alkaline solution of hydrogen peroxide (H₂O₂/NaOH), which replaces the boron atom with a hydroxyl group to form the primary alcohol. wikipedia.org

| Reaction Step | Reagents | Key Characteristics |

| Hydroboration | Borane (BH₃), often as BH₃·THF | Anti-Markovnikov regioselectivity; Syn-addition |

| Oxidation | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | Replaces Boron with a Hydroxyl group |

Photochemical Homologation Approaches

A modern approach for the synthesis of alcohols involves photochemical homologation. This method can be used to prepare this compound from an oxadiazoline precursor in a flow chemistry setup. acs.org The synthesis starts with 2-(but-3-en-1-yl)-5-methoxy-2,5-dimethyl-2,5-dihydro-1,3,4-oxadiazole, which serves as a diazo precursor. acs.org

The process involves two main steps:

Photochemical Aldehyde Synthesis: A solution of the oxadiazoline and formaldehyde (B43269) in 2-MeTHF is irradiated with a UV lamp (310 nm). This generates an intermediate aldehyde. acs.org

In-situ Reduction: The output from the photochemical reactor is directly collected into a flask containing sodium borohydride (NaBH₄) in ethanol (B145695), which reduces the newly formed aldehyde to the corresponding primary alcohol, this compound. acs.org

This method yielded the target compound in 69% isolated yield. acs.org

| Parameter | Details | Reference |

| Starting Material | 2-(but-3-en-1-yl)-5-methoxy-2,5-dimethyl-2,5-dihydro-1,3,4-oxadiazole | acs.org |

| Reagents | Formaldehyde, Sodium Borohydride | acs.org |

| Solvent | 2-MeTHF, Ethanol | acs.org |

| Key Step | Photochemical irradiation (310 nm) in a flow reactor | acs.org |

| Isolated Yield | 69% | acs.org |

Stereoselective Synthesis of this compound and its Enantiomers

Due to the chiral center at the C2 position, the synthesis of enantiomerically pure (R)- or (S)-2-methylhex-5-en-1-ol requires stereoselective methods. These typically involve the use of chiral starting materials or chiral reagents.

A notable strategy involves the coupling of a chiral electrophile with an organometallic reagent. For example, the synthesis of (S)-2-methylhex-5-en-1-ol was achieved starting from (R)-3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate, a chiral tosylate. d-nb.info This tosylate was reacted with allylmagnesium bromide in the presence of dilithium (B8592608) tetrachlorocuprate as a catalyst. d-nb.infonih.gov The reaction proceeds via an Sₙ2-type mechanism, inverting the stereocenter and yielding the (S)-enantiomer. d-nb.infonih.gov

Similarly, the (R)-enantiomer, (R)-2-methylhex-5-en-1-ol, was synthesized from (R)-tert-butyldimethyl((2-methylhex-5-en-1-yl)oxy)silane. nih.gov The removal of the tert-butyldimethylsilyl (TBS) protecting group was accomplished using tetra-n-butylammonium fluoride (B91410) (TBAF) in THF to furnish the desired (R)-alcohol with an 89% yield. nih.govresearchgate.net

| Target Enantiomer | Chiral Precursor | Key Reagents | Solvent | Yield | Reference |

| (S)-2-methylhex-5-en-1-ol | (R)-3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate | Allylmagnesium bromide, Dilithium tetrachlorocuprate | THF | 96% | d-nb.infonih.gov |

| (R)-2-methylhex-5-en-1-ol | (R)-tert-butyldimethyl((2-methylhex-5-en-1-yl)oxy)silane | Tetra-n-butylammonium fluoride (TBAF) | THF | 89% | nih.govresearchgate.net |

Enantioselective Preparation via Stereospecific Reagents

The enantioselective preparation of chiral alcohols like this compound can be achieved through the use of stereospecific reagents. These reagents are themselves chiral and transfer their stereochemical information to the product. A notable example involves the reaction of α-substituted aldehydes with enantiomerically enriched allylboranes. This method allows for a high degree of stereocontrol. For instance, the synthesis of a related homoallylic alcohol, (2R,3R)-1-(tert-butyldiphenylsilyloxy)-2-methylhex-5-en-3-ol, is accomplished via allylboration using (+)-B-methoxydiisopinocampheylborane and allylmagnesium bromide. This approach demonstrates high diastereoselectivity, achieving a 93:7 syn:anti ratio. orgsyn.org The reaction's success hinges on the matched stereochemical induction between the chiral boron reagent and the chiral aldehyde.

Chiral Catalyst and Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis can also be guided by chiral catalysts or auxiliaries, which are temporarily incorporated into the reaction to direct the stereochemical outcome. wikipedia.orgnumberanalytics.com

Chiral Catalysts: Chiral catalysts, such as those based on ruthenium, are effective in the enantioselective hydrogenation of α,β-unsaturated ketones to produce allylic alcohols. For example, a chiral Ru catalyst, [Ru((S)-Binap)(p-cymene)Cl]Cl, can be used to hydrogenate a suitable ketone precursor to yield the desired chiral alcohol. google.com This method offers the advantage of using a small amount of the chiral catalyst to generate a large quantity of the enantiomerically enriched product. numberanalytics.com

Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemistry of a reaction. wikipedia.orgnumberanalytics.com Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net In a typical sequence, the chiral auxiliary is attached to a substrate, the key stereocenter-forming reaction is performed, and then the auxiliary is removed to yield the enantiomerically enriched product. numberanalytics.com For instance, an α,β-unsaturated ketone can be reacted with a Grignard reagent in the presence of an Evans auxiliary and a Lewis acid like FeCl₃ to achieve a 1,4-Michael addition with high stereoselectivity. sioc-journal.cn The steric hindrance provided by the auxiliary directs the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed chiral center. sioc-journal.cn

| Parameter | Value |

| Catalyst Loading | 2 mol% |

| Hydrogen Pressure | 50 bar |

| Temperature | 25°C |

| Solvent | Methanol |

| Enantiomeric Excess | 88–94% |

| Yield | 68–75% |

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes, particularly lipases, to catalyze a reaction on only one enantiomer of the racemic substrate. researchgate.net

A common approach is the lipase-catalyzed transesterification of a racemic alcohol. researchgate.net For example, racemic 3-methylhex-5-en-3-ol can be resolved using an immobilized lipase (B570770) such as Candida antarctica lipase B (CAL-B). In this process, the racemic alcohol is dissolved in an acyl donor, such as vinyl acetate (B1210297), and the enzyme is added. The lipase selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated by standard chromatographic techniques. This method can achieve very high enantiomeric excess (ee) for the desired product. researchgate.net

| Parameter | Value |

| Enzyme | Candida antarctica lipase B (CAL-B) |

| Acyl Donor | Vinyl Acetate |

| Temperature | 30°C |

| Reaction Time | 24 h |

| Product ee | >99% (S)-enantiomer |

| Conversion | 48% |

| Selectivity Factor | 35 |

Chiral Allylborane Reagent Applications

The application of chiral allylborane reagents represents a highly effective strategy for the stereoselective synthesis of homoallylic alcohols. The reaction of α-substituted aldehydes with enantiomerically enriched allylboranes allows for the creation of specific stereoisomers. orgsyn.org

A well-documented example is the synthesis of (2R,3R)-1-(tert-butyldiphenylsilyloxy)-2-methylhex-5-en-3-ol. This is achieved through the allylboration of (R)-3-(tert-butyldiphenylsilyloxy)-2-methylpropanal with (+)-B-allyldiisopinocampheylborane. orgsyn.org This reagent is generated in situ from (+)-B-methoxydiisopinocampheylborane and allylmagnesium bromide. orgsyn.org The reaction exhibits high diastereoselectivity, affording the syn product in a 93:7 ratio with a yield of 74-77%. orgsyn.org The high degree of stereocontrol is a result of the "matched" interaction between the chirality of the allylborane reagent and the aldehyde substrate. Conversely, a "mismatched" pairing would lead to lower stereoselectivity. nih.gov

| Parameter | Value |

| Yield | 74–77% orgsyn.org |

| Diastereomeric Ratio (syn:anti) | 93:7 orgsyn.org |

| Configuration | (2R,3R) orgsyn.org |

Analogous Synthetic Routes to Related Unsaturated Alcohols

Grignard Reaction on Aldehydes and Ketones

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds and synthesizing alcohols. masterorganicchemistry.comscribd.com It involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the carbonyl group of an aldehyde or ketone. libretexts.org

To synthesize an unsaturated alcohol like this compound, a suitable Grignard reagent can be reacted with an appropriate aldehyde or ketone. For example, the reaction of allylmagnesium bromide with an aldehyde would result in a secondary unsaturated alcohol. researchgate.net Similarly, reacting a Grignard reagent with a ketone produces a tertiary alcohol. libretexts.org The choice of the Grignard reagent and the carbonyl compound determines the final structure of the alcohol. For instance, to synthesize 2-phenyl-2-butanol, one could react ethylmagnesium bromide with acetophenone, methylmagnesium bromide with propiophenone, or phenylmagnesium bromide with 2-butanone. libretexts.org

A key consideration is that Grignard reagents are highly reactive and will react with any acidic protons present in the molecule. Therefore, functional groups such as alcohols, carboxylic acids, and amines must be protected before carrying out a Grignard reaction. libretexts.org

Allyltin (B8295985) Trichloride (B1173362) Intermediate Chemistry

Allyltin trichloride is a key intermediate in certain allylation reactions. It can be generated in situ and reacts with carbonyl compounds to produce homoallylic alcohols. scispace.comsigmaaldrich.cn This method provides an alternative to Grignard-based allylations. The chemistry of allyltin trichloride allows for the formation of γ,δ-unsaturated alcohols when reacted with carbonyl compounds in the presence of a Lewis acid such as boron trifluoride etherate (BF₃OEt₂). scispace.com

Functional Group Transformations from Related Precursors

The synthesis of this compound can be efficiently achieved by modifying precursors that already contain a significant portion of the target's carbon skeleton. This approach relies on the predictable and high-yielding nature of functional group interconversions.

One common strategy is the reduction of a corresponding ester . For instance, an ester such as ethyl 2-methylpent-4-enoate can be reduced to the primary alcohol, this compound. This transformation is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF). The process involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by a second hydride addition after the ethoxy group is eliminated, ultimately yielding the desired primary alcohol after an aqueous workup.

Another effective method involves the alkylation of a functionalized progenitor molecule . A notable example is the synthesis of chiral this compound starting from a tosylate precursor. In one pathway, (S)-2-methyl-3-(tosyloxy)propanoate is treated with allylmagnesium bromide in the presence of a catalytic amount of dilithium tetrachlorocuprate. Current time information in Bangalore, IN. This reaction proceeds via a copper-catalyzed cross-coupling, where the allyl group displaces the tosylate, a good leaving group, to form the C3-C4 bond. The resulting intermediate is then reduced to afford the target alcohol.

A third route involves the deprotection of a silyl (B83357) ether . Silyl ethers are frequently used as protecting groups for alcohols due to their stability and ease of removal under specific conditions. For example, (R)-tert-butyldimethyl((2-methylhex-5-en-1-yl)oxy)silane can be converted to (R)-2-methylhex-5-en-1-ol in high yield. Current time information in Bangalore, IN.organic-chemistry.org This is achieved by treating the silyl ether with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like THF. Current time information in Bangalore, IN.organic-chemistry.org The high affinity of silicon for fluoride drives the cleavage of the silicon-oxygen bond, liberating the alcohol.

| Precursor Type | Specific Precursor Example | Key Reagents | Transformation Type | Reference |

|---|---|---|---|---|

| Ester | Ethyl 2-methylpent-4-enoate | 1. LiAlH₄, THF 2. H₂O workup | Reduction | nih.gov |

| Tosylate | (S)-2-Methyl-3-(tosyloxy)propanoate | Allylmagnesium bromide, Li₂CuCl₄ (cat.), THF | Alkylation/Coupling | Current time information in Bangalore, IN. |

| Silyl Ether | (R)-tert-Butyldimethyl((2-methylhex-5-en-1-yl)oxy)silane | TBAF, THF | Deprotection | Current time information in Bangalore, IN.organic-chemistry.org |

Reduction of Alpha,Beta-Unsaturated Aldehydes (e.g., 2-methylalk-2-enales)

The synthesis of allylic alcohols from α,β-unsaturated aldehydes is a fundamental transformation that requires careful control of regioselectivity. The challenge lies in reducing the carbonyl group (a 1,2-addition) without reducing the conjugated carbon-carbon double bond (a 1,4-conjugate addition). While standard hydride reagents like sodium borohydride (NaBH₄) can sometimes lead to a mixture of products, specific methods have been developed to favor the desired 1,2-reduction. masterorganicchemistry.comthermofisher.com

A premier example of such a selective method is the Luche Reduction . thermofisher.comwikipedia.org This reaction employs a combination of sodium borohydride and a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcohol solvent like methanol or ethanol. wikipedia.orgyoutube.com The role of the cerium salt is crucial; it is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. psgcas.ac.in

According to Hard-Soft Acid-Base (HSAB) theory, this coordination makes the carbonyl carbon a "harder" electrophilic center. tcichemicals.com The reaction of NaBH₄ with the alcohol solvent, catalyzed by Ce(III), generates methoxyborohydrides, which are "harder" nucleophilic hydride donors. psgcas.ac.intcichemicals.com The hard-hard interaction between the activated carbonyl and the modified borohydride strongly favors the direct attack at the carbonyl carbon (1,2-addition), leading to the formation of the allylic alcohol in high yield, with minimal competing reduction of the alkene. wikipedia.orgtcichemicals.com This method is highly effective for converting α,β-unsaturated aldehydes, such as those from the 2-methylalk-2-enale family, into their corresponding allylic alcohols.

| Reaction Name | General Substrate | Key Reagents | Product Type | Selectivity Principle | Reference |

|---|---|---|---|---|---|

| Luche Reduction | α,β-Unsaturated Aldehyde (e.g., 2-methylalk-2-enale) | NaBH₄, CeCl₃·7H₂O, Methanol | Allylic Alcohol | Favors 1,2-Addition (HSAB Theory) | thermofisher.comwikipedia.orgpsgcas.ac.in |

Chemical Reactivity and Mechanistic Investigations of 2 Methylhex 5 En 1 Ol

Fundamental Reactivity of Hydroxyl and Alkene Moieties

The hydroxyl and alkene groups in 2-Methylhex-5-en-1-ol exhibit their characteristic reactivities, enabling a variety of fundamental organic reactions.

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to attack electrophilic centers, initiating substitution reactions. As a primary alcohol, these reactions, particularly with alkyl halides, typically proceed through an SN2 mechanism. In this mechanism, the nucleophilic oxygen atom attacks the electrophilic carbon of another molecule in a single, concerted step, leading to the displacement of a leaving group. The hydroxyl group can also be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution. routledge.com This inherent nucleophilic nature is fundamental to many of its derivatization reactions, including esterification. wiley-vch.de

The terminal alkene moiety in this compound is a region of high electron density due to the presence of the π-bond. This makes the double bond susceptible to electrophilic addition reactions. d-nb.info In these reactions, the π-bond acts as a nucleophile, attacking an electrophile (E⁺). This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. d-nb.infoyoutube.com

The initial attack by the alkene on the electrophile results in the breaking of the π-bond and the formation of a new sigma bond between one of the alkene carbons and the electrophile. This leads to the formation of a carbocation on the other carbon. Following Markovnikov's rule, the electrophile (often a proton) adds to the terminal carbon (C-6), which has more hydrogen atoms, resulting in the formation of a more stable secondary carbocation at C-5. youtube.comaakash.ac.in A subsequent attack by a nucleophile (Nu⁻) on this carbocation completes the addition reaction. d-nb.info

Common electrophilic addition reactions for alkenes like this compound include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) to yield a haloalkane. aakash.ac.in

Acid-Catalyzed Hydration: Addition of water in the presence of a strong acid catalyst (e.g., H₂SO₄) to form a diol. youtube.comaakash.ac.in

For instance, in the treatment of 5-hexen-1-ol (B1630360) with bromine, an intramolecular reaction occurs where the hydroxyl group acts as a nucleophile, attacking the intermediate bromonium ion to form a cyclic ether. chegg.com A similar intramolecular cyclization could be anticipated for this compound under appropriate conditions.

Derivatization and Functional Group Transformations

The dual functionality of this compound allows for a wide array of synthetic modifications, enabling its conversion into other valuable chemical entities.

The primary hydroxyl group of this compound can be readily converted into an ester through reaction with a carboxylic acid or its derivatives, such as acid anhydrides or acyl chlorides. vulcanchem.comorganic-chemistry.org Esterification is a fundamental transformation that can be used to protect the hydroxyl group or to synthesize target molecules with specific ester functionalities. Various catalytic methods can be employed to facilitate this reaction.

| Ester Product | Reagents and Conditions | Reaction Type | Reference |

|---|---|---|---|

| 2-Methylhex-5-en-1-yl acetate (B1210297) | Acetic anhydride, pyridine | Acetylation | vulcanchem.com |

| (S)-2-Methylhex-5-en-1-yl cinnamate | Cinnamic acid, DCC, DMAP | Steglich Esterification | [from initial search] |

| Generic Ester | Carboxylic acid, Dried Dowex H⁺/NaI | Fischer-Speier Esterification (modified) | nih.gov |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. pdx.edu The selective oxidation to the aldehyde requires milder conditions to prevent over-oxidation to the carboxylic acid. youtube.com

Oxidation to Aldehyde: Reagents such as Pyridinium chlorochromate (PCC) are commonly used for the selective oxidation of primary alcohols to aldehydes. d-nb.infovulcanchem.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to yield 2-methylhex-5-enal. vulcanchem.comuni-bayreuth.de

Oxidation to Carboxylic Acid: Stronger oxidizing agents or more vigorous conditions will lead to the formation of the corresponding carboxylic acid, 2-methylhex-5-enoic acid. Reagents like Pyridinium dichromate (PDC) or potassium dichromate(VI) in acidic solution can effect this transformation. pdx.edusci-hub.se

| Product | Oxidizing Agent | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Methylhex-5-enal | Pyridinium chlorochromate (PCC) | CH₂Cl₂, 0–25°C | ~85% | vulcanchem.com |

| 2-Methylhex-5-enoic acid | Pyridinium dichromate (PDC) | DMF, room temperature | Not Specified | [from initial search] |

The terminal double bond of this compound can be selectively reduced to an alkane without affecting the primary alcohol functionality. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst is crucial for achieving high selectivity. acs.org

Commonly, a heterogeneous catalyst such as palladium on carbon (Pd/C) is used with hydrogen gas (H₂) as the reducing agent. acs.orggoogle.com This method is effective for the hydrogenation of carbon-carbon double bonds while leaving the hydroxyl group intact. The reaction results in the formation of 2-methylhexan-1-ol. Specialized catalytic systems, for instance, those based on rhodium, have been developed for highly selective hydrogenations, such as the reduction of dienol carbamates to allylic alcohol carbamates, highlighting the potential for precise control in such reactions. acs.org

Nucleophilic Substitution via Activated Intermediates

The hydroxyl group of an alcohol is a poor leaving group, and therefore, direct nucleophilic substitution is generally not feasible. For a molecule like this compound, the hydroxyl group must first be converted into a better leaving group through the formation of an activated intermediate. This can be achieved by protonation in the presence of a strong acid, or more commonly, by conversion to a sulfonate ester (such as a tosylate or mesylate) or an alkyl halide.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles. For instance, the reduction of an aldehyde can yield (S)-4-methylhex-5-en-1-ol, a related compound, using reducing agents like sodium borohydride (B1222165). smolecule.com In the synthesis of (4-Methylhex-5-en-1-yl)benzene, 4-methylhex-5-en-1-ol is used to alkylate benzene (B151609) in the presence of a strong acid catalyst, proceeding through a Friedel-Crafts type mechanism where the activated hydroxyl group facilitates the formation of a carbocation intermediate that then reacts with the aromatic ring. smolecule.com

Intramolecular Cyclization and Rearrangement Processes

The presence of both an alcohol and an alkene functional group within the same molecule allows this compound and related structures to undergo various intramolecular reactions, often leading to the formation of cyclic compounds.

Acid-Catalyzed Rearrangements and Ene Reactions

Under acidic conditions, unsaturated carbonyl compounds structurally related to oxidized forms of this compound can undergo complex rearrangements. For example, the acid-catalyzed thermal rearrangement of 4-aryl-4-methylhex-5-en-2-ones results in their isomerization to 5-aryl-4-methylhex-5-en-2-ones. rsc.org This transformation is proposed to proceed through an intramolecular ene reaction of the enol tautomer, which leads to the formation of a cyclopropane (B1198618) intermediate, followed by a retro-ene reaction that opens the ring to yield the rearranged product. rsc.org The geometry of the system must favor a six-electron cyclic process involving the enol intermediate and the alkene for the cyclization to occur. rsc.org

Formation of Cyclopropane Intermediates

Cyclopropane intermediates are key in the mechanistic pathways of certain rearrangements of unsaturated alcohols and their derivatives. The acid-catalyzed thermal isomerization of 4-aryl-4-methylhex-5-en-2-ones proceeds via an acetylcyclopropane intermediate. rsc.org This intermediate is formed through an intramolecular ene reaction of the enol tautomer. rsc.org A subsequent retro-ene reaction, involving the cleavage of a cyclopropane bond, can either regenerate the starting material or furnish the rearranged enone. rsc.org In other contexts, such as the synthesis of some GABA analogues, substituted cyclopropane intermediates are formed and then undergo reductive ring-opening to yield the target acyclic structure. google.com Furthermore, highly enantio- and diastereoselective methods for synthesizing cyclopropyl (B3062369) alcohols have been developed that involve in situ alkoxide-directed cyclopropanation of allylic alkoxide intermediates. nih.gov

Prins Cyclization in Tetrahydropyran (B127337) Synthesis

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone, yielding substituted tetrahydropyran rings, which are common motifs in many natural products. nih.gov Alkenols that are structurally similar to this compound, such as 5-methylhex-5-en-1-ol (B12438504) and 2,5-dimethylhex-5-en-1-ol, readily participate in these reactions. nih.gov Various Lewis acids, including copper(II) triflate (Cu(OTf)₂), platinum(II) chloride, and iron(III) chloride, have been shown to effectively catalyze these cyclizations. nih.govnih.gov The reaction of 2,5-dimethylhex-5-en-1-ol with various aldehydes under Cu(OTf)₂ catalysis leads to the formation of substituted tetrahydropyrans in excellent yields (>80%), although diastereoselectivity can vary. nih.gov

Table 1: Diastereoselective Prins Cyclization of 2,5-dimethylhex-5-en-1-ol (20) with Various Aldehydes

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 4 | Benzaldehyde | 21 | >80 | 4:1 |

| 5 | 4-Methoxybenzaldehyde | 22 | >80 | 6:1 |

| 6 | 4-Nitrobenzaldehyde | 23 | >80 | 99:1 |

Data sourced from a study on copper(II)-bisphosphine-catalyzed olefin migration and Prins cyclization. nih.gov

Olefin Migration in Cyclization Reactions

In many metal-catalyzed cyclizations of homoallylic alcohols, the initial position of the double bond can change through an isomerization process prior to the main ring-forming reaction. A tandem olefin migration and Prins cyclization process has been developed using copper(II) triflate–bisphosphine complexes. nih.govnih.gov This allows for the use of terminal alkenols like 5-methylhex-5-en-1-ol to generate internal olefins in situ, which then undergo cyclization. nih.govnih.gov This protocol is an improvement over previously reported methods using platinum(II) catalysts, as it allows for lower reaction temperatures and a broader substrate scope. nih.gov The isomerization of terminal olefins to more stable internal olefins is a well-established process that can be catalyzed by various transition metals, including palladium. acs.org During these tandem reactions, it was observed that the reaction of a methyl-substituted alkenol with aromatic aldehydes afforded substituted tetrahydropyran derivatives as the sole isolated product. nih.gov

Allylic Bromination Pathways in Related Alkenols

Allylic bromination introduces a bromine atom at a position adjacent to a double bond. This reaction is typically carried out using N-bromosuccinimide (NBS), often in the presence of a radical initiator or light. While specific studies on this compound were not found, the reaction of the closely related compound 5-methylhex-5-en-1-ol with NBS and triphenylphosphine (B44618) provides a relevant example. lookchem.com This reaction results in the formation of 6-bromo-2-methyl-1-hexene, where the hydroxyl group is substituted, and the double bond shifts. lookchem.com In a more direct allylic bromination pathway, the reaction would involve the abstraction of an allylic hydrogen atom by a bromine radical, forming a resonance-stabilized allylic radical. This radical then reacts with a bromine source (like Br₂) to form the allylic bromide. The treatment of 4-chloro-2-methylhex-2-ene with AgNO₃ in ethanol (B145695), which promotes ionization, results in two isomeric ether products, demonstrating the reactivity at the allylic position. pearson.com

Table of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₇H₁₄O |

| Sodium borohydride | Sodium tetrahydridoborate | NaBH₄ |

| (S)-4-methylhex-5-en-1-ol | (S)-4-Methylhex-5-en-1-ol | C₇H₁₄O |

| (4-Methylhex-5-en-1-yl)benzene | (4-Methylhex-5-en-1-yl)benzene | C₁₃H₁₈ |

| 4-aryl-4-methylhex-5-en-2-one | 4-Aryl-4-methylhex-5-en-2-one | Varies |

| 5-aryl-4-methylhex-5-en-2-one | 5-Aryl-4-methylhex-5-en-2-one | Varies |

| Acetylcyclopropane | 1-Cyclopropylethan-1-one | C₅H₈O |

| 5-methylhex-5-en-1-ol | 5-Methylhex-5-en-1-ol | C₇H₁₄O |

| 2,5-dimethylhex-5-en-1-ol | 2,5-Dimethylhex-5-en-1-ol | C₈H₁₆O |

| Copper(II) triflate | Copper(II) trifluoromethanesulfonate | Cu(CF₃SO₃)₂ |

| Platinum(II) chloride | Platinum(II) chloride | PtCl₂ |

| Iron(III) chloride | Iron(III) chloride | FeCl₃ |

| Benzaldehyde | Benzaldehyde | C₇H₆O |

| 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | C₈H₈O₂ |

| 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | C₇H₅NO₃ |

| N-bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione | C₄H₄BrNO₂ |

| Triphenylphosphine | Triphenylphosphane | C₁₈H₁₅P |

| 6-bromo-2-methyl-1-hexene | 6-Bromo-2-methylhex-1-ene | C₇H₁₃Br |

| 4-chloro-2-methylhex-2-ene | 4-Chloro-2-methylhex-2-ene | C₇H₁₃Cl |

| Silver nitrate | Silver(I) nitrate | AgNO₃ |

Catalytic Transformations Involving this compound

Catalytic transformations offer efficient and selective methods for converting simple molecules like this compound into more complex structures. Transition metals, in particular, play a crucial role in activating the olefin and alcohol functional groups to facilitate a variety of reactions.

Metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. While specific examples involving this compound are not detailed in the provided research, the reactivity of similar allylic alcohols demonstrates the potential for such transformations. For instance, palladium catalysts have been successfully used for the cross-coupling of the related compound 2-methyl-2-propen-1-ol with various boronic acids to create aromatic-(2-methylallyl) derivatives. mdpi.com This type of reaction, often a Suzuki coupling, typically involves an allylic substrate and an organoboron compound, and it highlights the capability of activating the C-O bond of an allylic alcohol for C-C bond formation. mdpi.com The success of these reactions can, however, be influenced by side reactions such as deboronation or isomerization, depending on the specific boronic acid used. mdpi.com

Copper(II)-bisphosphine complexes have emerged as effective catalysts for the intramolecular cyclization of homoallylic alcohols, a reaction class relevant to this compound. Research on its structural isomer, 5-methylhex-5-en-1-ol, demonstrates a highly diastereoselective synthesis of substituted tetrahydropyrans through a tandem olefin migration and Prins cyclization process. nih.gov This method is an improvement over older protocols that used platinum(II) catalysts, as it allows for lower reaction temperatures and a broader substrate scope. nih.gov

In a typical reaction, a copper(II) triflate–bisphosphine complex catalyzes the cyclization of an alcohol like 5-methylhex-5-en-1-ol with various aldehydes. nih.gov The process is believed to involve an initial isomerization of the terminal olefin, followed by a copper-mediated Prins cyclization to form the tetrahydropyran ring system. nih.gov The choice of bisphosphine ligand was found to be critical for achieving high yields and selectivity. nih.gov

Table 1: Copper(II)-Bisphosphine Catalyzed Cyclization of 5-methylhex-5-en-1-ol with Aldehydes

| Entry | Aldehyde | Ligand | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 1 | Benzaldehyde | L1 | 92 | 19:1 |

| 2 | Benzaldehyde | L2 | 87 | 19:1 |

| 3 | 4-Nitrobenzaldehyde | L1 | 85 | 19:1 |

| 4 | 4-Nitrobenzaldehyde | L2 | 70 | 19:1 |

| 5 | 4-Nitrobenzaldehyde | L3 | 72 | 19:1 |

Data sourced from a study on 5-methylhex-5-en-1-ol. nih.gov Ligands L1, L2, and L3 represent different bisphosphine structures used in the study.

Achieving high diastereoselectivity is a key goal in the synthesis of complex molecules containing multiple stereocenters. In the context of the copper-catalyzed cyclization of homoallylic alcohols, the structure of both the alcohol substrate and the catalyst's ligand plays a significant role in determining the stereochemical outcome. nih.gov

Studies on various substituted hexenols show that the position of methyl groups on the carbon chain significantly influences the diastereomeric ratio (dr) of the resulting tetrahydropyran products. nih.gov For example, using a standard set of reaction conditions, the substrate 6-methylhept-6-en-2-ol (B14676703) cyclized with excellent diastereoselectivity. nih.gov In contrast, 2,5-dimethylhex-5-en-1-ol produced the desired products in high yields but with significantly lower diastereoselectivity. nih.gov However, high diastereoselectivity was restored with the substrate 3,5-dimethylhex-5-en-1-ol, albeit with lower product yields. nih.gov This demonstrates that subtle changes in the substrate structure can have a profound impact on the transition state geometry of the cyclization, thereby altering the diastereoselectivity. nih.gov

Table 2: Effect of Substrate Structure on Diastereoselectivity in Copper-Catalyzed Cyclization

| Entry | Substrate | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | 6-Methylhept-6-en-2-ol | Benzaldehyde | 84 | 15:1 |

| 2 | 6-Methylhept-6-en-2-ol | 4-Nitrobenzaldehyde | 92 | >19:1 |

| 3 | 6-Methylhept-6-en-2-ol | 2-Naphthaldehyde | 93 | >19:1 |

| 4 | 2,5-Dimethylhex-5-en-1-ol | Benzaldehyde | >80 | 4:1 |

| 5 | 2,5-Dimethylhex-5-en-1-ol | 4-Nitrobenzaldehyde | >80 | 6:1 |

| 6 | 3,5-Dimethylhex-5-en-1-ol | Benzaldehyde | 55 | 19:1 |

Data sourced from a study on various homoallylic alcohols. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Methylhex-5-en-1-ol. Through various NMR experiments, researchers can map the carbon framework, identify the chemical environment of each proton, and determine the three-dimensional arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Allylic and Hydroxyl Protons

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms within the this compound molecule. The protons of the terminal vinyl group (H-6) typically appear as a complex multiplet in the downfield region of the spectrum, usually between 4.9 and 5.8 ppm, due to their distinct chemical shifts and coupling to each other (geminal coupling) and to the adjacent allylic protons (H-4).

The allylic protons (H-4), being adjacent to the double bond, are deshielded and resonate at approximately 2.0-2.2 ppm. The signal for the hydroxyl proton (on O-1) is often observed as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. The two protons of the hydroxymethyl group (H-1) are diastereotopic due to the adjacent chiral center (C-2) and are expected to appear as distinct signals, likely multiplets, in the range of 3.4-3.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1a, H-1b | 3.4 - 3.6 | m |

| H-2 | 1.6 - 1.8 | m |

| H-3a, H-3b | 1.3 - 1.5 | m |

| H-4a, H-4b | 2.0 - 2.2 | m |

| H-5 | 5.7 - 5.9 | m |

| H-6a | 4.9 - 5.0 | m |

| H-6b | 5.0 - 5.1 | m |

| CH₃ (at C-2) | ~0.9 | d |

| OH | Variable | br s |

(Data are predicted and may vary based on experimental conditions)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count of the carbon environments. The olefinic carbons are the most deshielded, with the terminal CH₂ carbon (C-6) appearing around 114-115 ppm and the internal CH carbon (C-5) resonating further downfield at approximately 138-139 ppm. The carbon bearing the hydroxyl group (C-1) is also significantly deshielded and is typically found around 68-70 ppm. The remaining aliphatic carbons (C-2, C-3, C-4, and the methyl carbon) appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂OH) | ~68.5 |

| C-2 (-CH(CH₃)-) | ~39.0 |

| C-3 (-CH₂-) | ~30.0 |

| C-4 (-CH₂-) | ~34.0 |

| C-5 (=CH-) | ~138.5 |

| C-6 (=CH₂) | ~114.5 |

| CH₃ (at C-2) | ~16.5 |

(Data are predicted and may vary based on experimental conditions)

Application of Chiral Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (ee) of a sample of this compound, researchers utilize chiral shift reagents (CSRs) in NMR spectroscopy. stereoelectronics.orgnih.govacs.org These reagents, often lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are themselves chiral. When a CSR is added to a solution of a chiral analyte like this compound, it coordinates with the hydroxyl group to form transient diastereomeric complexes. stereoelectronics.org

Since diastereomers have different physical properties, the protons in the (R)-alcohol-CSR complex and the (S)-alcohol-CSR complex experience slightly different magnetic environments. This results in the separation of NMR signals that were previously overlapping for the two enantiomers. For instance, the distinct signals of the methyl group or the H-1 protons for each enantiomer can be integrated. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess. researchgate.net

NOESY/ROESY for Configurational Assignment

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning the relative configuration of chiral centers. libretexts.orgnih.gov These experiments detect through-space correlations between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. wordpress.com

For this compound, a NOESY or ROESY experiment would reveal correlations between the protons on the chiral center (H-2), the protons of the adjacent methyl group, and the protons of the hydroxymethyl group (H-1). By analyzing the intensity of these cross-peaks, a three-dimensional model of the molecule's preferred conformation can be constructed. This allows researchers to determine the relative orientation of the methyl and hydroxymethyl substituents around the C-2 stereocenter, thus assigning the relative stereochemistry of the molecule. libretexts.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The molecular ion peak [M]⁺ for this compound would be expected at an m/z of 114, corresponding to its molecular weight. A common fragmentation pathway for primary alcohols is the loss of a water molecule, which would lead to a peak at m/z 96 ([M-18]⁺). Another characteristic fragmentation is the alpha-cleavage, the breaking of the bond between C-1 and C-2. This would result in the loss of a CH₂OH radical, leading to a fragment at m/z 83. The cleavage of the C2-C3 bond could also occur, generating a stable cation at m/z 43. The fragmentation pattern provides a molecular fingerprint that helps to confirm the structure of the compound.

Table 3: Common Fragmentation Ions for this compound in EI-MS

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 114 | [M]⁺ | Molecular Ion |

| 96 | [M-H₂O]⁺ | Loss of water |

| 83 | [M-CH₂OH]⁺ | Alpha-cleavage |

| 43 | [C₃H₇]⁺ | Cleavage at C2-C3 |

(Fragmentation is based on typical behavior of similar structures and may vary)

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS is employed to verify the molecular ion, confirming its chemical formula as C₇H₁₄O. nih.gov The technique's precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The expected exact mass for this compound is calculated based on the masses of its constituent atoms. nih.gov An experimental HRMS measurement that falls within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the compound's identity.

Table 1: Molecular Ion Verification for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₁₄O | nih.gov |

| Calculated Exact Mass | 114.104465 Da | nih.gov |

| Typical Experimental Mass | Matches calculated mass within ppm tolerance | N/A |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable in the study of this compound, serving to assess the purity of a sample, monitor the progress of a chemical reaction, and purify the final product.

Gas Chromatography (GC) with Retention Indices

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net For standardized reporting and comparison across different laboratories and conditions, retention times are often converted to Kovats Retention Indices (RI). researchgate.netnist.gov The retention index characterizes a compound's elution relative to a series of n-alkane standards. nist.gov

In the analysis of this compound, a non-polar stationary phase is often used. Research has reported a specific Kovats retention index for this compound, which serves as a benchmark for its identification.

Table 2: Gas Chromatography Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Technique | Gas Chromatography (GC) | |

| Typical Column | Non-polar (e.g., DB-5) |

| Kovats Retention Index (RI) | 1334 | |

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers, (R)- and (S)-. Chiral Gas Chromatography is a specialized technique used to separate and quantify these enantiomers. This is crucial for determining the enantiomeric excess (ee) of a sample, particularly after an asymmetric synthesis. The separation is achieved using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer. gcms.cz For instance, a Cyclodex-B column can be employed to validate the enantiomeric purity of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions in real-time. chemistryhall.com In the synthesis of this compound, TLC allows a chemist to observe the consumption of starting materials and the formation of the product. chemistryhall.com A small sample of the reaction mixture is spotted on a TLC plate alongside the starting material. As the product typically has a different polarity than the reactants, it will travel a different distance up the plate when eluted with a solvent mixture, resulting in a different Retention Factor (Rf) value. chemistryhall.com This allows for a quick qualitative assessment of the reaction's conversion. chemistryhall.com

Column Chromatography for Purification

Following a synthesis, Column Chromatography is the standard method for the purification of this compound on a laboratory scale. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while a mobile phase (solvent) is passed through the column. By carefully selecting the solvent system, such as a gradient of hexane (B92381) and ethyl acetate (B1210297), this compound can be effectively isolated from unreacted starting materials, reagents, and synthetic byproducts.

Other Spectroscopic and Optical Methods

While not detailed in the provided research, for a chiral molecule such as this compound, optical rotation measurement using a polarimeter is a fundamental technique. It measures the angle to which the plane of polarized light is rotated by a solution of an enantiomerically pure sample. This provides crucial information about the stereochemistry of the molecule.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₁₄O |

| Ethyl acetate | C₄H₈O₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by the presence of absorption bands corresponding to its primary alcohol and terminal alkene functionalities.

The hydroxyl (-OH) group of the primary alcohol exhibits a strong and broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. Another key indicator of the primary alcohol is the C-O stretching vibration, which typically appears as a strong band in the 1000-1075 cm⁻¹ range.

The terminal alkene (C=C) group also presents several characteristic absorption bands. A medium intensity band for the C=C stretching vibration is observed in the region of 1640-1680 cm⁻¹. The sp²-hybridized C-H bonds of the vinyl group give rise to a stretching vibration band at wavenumbers above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. Furthermore, the out-of-plane bending vibrations of the =C-H bonds of the terminal alkene are responsible for strong absorption bands in the fingerprint region, specifically around 910 cm⁻¹ and 990 cm⁻¹.

The presence of sp³-hybridized C-H bonds in the alkyl backbone of the molecule is confirmed by strong stretching absorption bands in the 2850-2960 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Alcohol | O-H Stretch (Hydrogen-bonded) | 3200-3600 | Strong, Broad |

| Primary Alcohol | C-O Stretch | 1000-1075 | Strong |

| Terminal Alkene | =C-H Stretch | 3010-3100 | Medium |

| Terminal Alkene | C=C Stretch | 1640-1680 | Medium |

| Terminal Alkene | =C-H Out-of-Plane Bend | 910 and 990 | Strong |

Polarimetry for Optical Activity Determination

Due to the presence of a chiral center at the second carbon atom, this compound exists as a pair of enantiomers: (R)-2-Methylhex-5-en-1-ol and (S)-2-Methylhex-5-en-1-ol. These enantiomers are non-superimposable mirror images of each other and exhibit optical activity, meaning they have the ability to rotate the plane of plane-polarized light. Polarimetry is the technique used to measure this optical rotation.

When plane-polarized light is passed through a solution containing a single enantiomer of this compound, the plane of the light is rotated either to the right (dextrorotatory, denoted by (+)) or to the left (levorotatory, denoted by (-)). The other enantiomer will rotate the plane of light by an equal magnitude but in the opposite direction. A racemic mixture, which contains equal amounts of both enantiomers, will not exhibit any optical activity as the rotations of the individual enantiomers cancel each other out.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the following equation:

[α] = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/mL.

The specific rotation is typically reported with the temperature and the wavelength of the light used (usually the D-line of a sodium lamp, 589 nm). While the synthesis of both (R)- and (S)-2-methylhex-5-en-1-ol has been reported, indicating that their optical activities are known properties, specific rotation values are not consistently cited in general chemical databases. However, in a research setting, the determination of the specific rotation is a critical step in confirming the enantiomeric purity of a synthesized sample of either (R)- or (S)-2-Methylhex-5-en-1-ol.

Table 2: Principles of Polarimetry for this compound Enantiomers

| Property | Description |

|---|---|

| Chirality | The presence of a stereocenter at the C2 position results in two enantiomeric forms: (R) and (S). |

| Optical Activity | Each enantiomer rotates the plane of plane-polarized light. |

| Direction of Rotation | One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-), with equal magnitude of rotation. |

| Racemic Mixture | An equimolar mixture of (R) and (S) enantiomers is optically inactive (observed rotation of 0°). |

| Measurement | The specific rotation is a quantifiable measure of the optical activity and is used to determine enantiomeric excess and purity. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are a cornerstone for understanding the intrinsic electronic properties that govern the reactivity of 2-methylhex-5-en-1-ol.

Density Functional Theory (DFT) for Transition State Simulation

Density Functional Theory (DFT) is a powerful computational method used to simulate the transition states of reactions involving this compound. By modeling the energy and geometry of these high-energy intermediates, researchers can predict the most likely reaction pathways. For instance, in oxidation or cyclization reactions, DFT calculations can elucidate the energy barriers associated with different mechanistic possibilities. rsc.org The accuracy of these predictions is highly dependent on the chosen functional and basis set, which must be carefully selected to reflect the electronic environment of the molecule.

Prediction of Regioselectivity in Alkene Functionalization

The presence of a terminal double bond in this compound presents opportunities for various functionalization reactions, such as hydroformylation, epoxidation, or dihydroxylation. rsc.orgcore.ac.uk DFT calculations are employed to predict the regioselectivity of these reactions, determining which carbon atom of the alkene is more likely to react. rsc.org This is achieved by analyzing the electron density and steric accessibility of the alkene carbons in the ground state and during the approach of a reagent. umich.edu For example, in the ruthenium-catalyzed addition of terminal alkenes to alkynes, the regioselectivity is highly dependent on the electronic and steric properties of the substrates. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and flexibility of this compound, which in turn influence its reactivity.

Analysis of Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is governed by a combination of steric and electronic effects. umich.edu The methyl group at the 2-position introduces steric hindrance that can influence the approach of reagents to the nearby hydroxyl group and the chiral center. Computational models can quantify these steric interactions and predict their impact on reaction rates and stereochemical outcomes. acs.org Electronically, the hydroxyl group and the double bond are key functional groups whose electron-donating or -withdrawing properties dictate the molecule's reactivity in various transformations.

| Computed Property | Value |

| Molecular Weight | 114.19 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 114.104465066 Da |

| Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 8 |

| Table 1: Computed properties of this compound. nih.gov |

Molecular Dynamics Simulations for Conformational Insights

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound. nih.govrsc.org These simulations track the movements of atoms over time, revealing the accessible conformations and the energy barriers between them. ucr.edu By simulating the molecule in different solvents or at various temperatures, MD can offer insights into how the environment affects its shape and flexibility. chemrxiv.org This information is crucial for understanding how the molecule might interact with enzymes or other reagents in a complex reaction environment. nih.govmdpi.com

Chemoinformatics and Data Integration

Chemoinformatics plays a vital role in managing and integrating the vast amount of data generated from computational and experimental studies of this compound. libretexts.org Databases such as PubChem and ChemicalBook serve as repositories for structural information, computed properties, and experimental data. nih.govchemicalbook.com The integration of this data is essential for building comprehensive models of the molecule's behavior. However, challenges in data integration can arise from inconsistencies in how different databases represent chemical structures, which can lead to errors when combining information from multiple sources. libretexts.org

| Identifier | Value |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3,7-8H,1,4-6H2,2H3 |

| InChIKey | OEIAWQSGCHQXCA-UHFFFAOYSA-N |

| SMILES | CC(CCC=C)CO |

| Table 2: Identifiers for this compound. nih.gov |

Application of Chemoinformatics Tools in Reaction Design

Chemoinformatics and computational modeling are indispensable tools in modern synthetic chemistry for designing and optimizing reaction pathways. While specific chemoinformatic studies dedicated solely to this compound are not prevalent in published literature, the application of these tools to the broader class of allylic alcohols and alkenes demonstrates their utility.

These computational tools can dissect various factors influencing a reaction's outcome, such as:

Catalyst and Ligand Effects: Modeling can predict how different ligands on a metal catalyst will affect the stereoselectivity or regioselectivity of a reaction. For example, in nickel-catalyzed hydrogenations, calculations can determine the energy difference between diastereomeric transition states, which correlates with the experimentally observed enantiomeric excess. rsc.org

Substrate Reactivity: Theoretical calculations can explain why certain substrates are more reactive than others. This is often related to the electronic properties or steric bulk of the molecule, which can be quantified through computation. rsc.org

Solvent Effects: The choice of solvent can dramatically alter a reaction's course. Modern computational models can include the effect of a solvent, either implicitly (as a continuum model) or explicitly (by including individual solvent molecules), leading to more realistic and accurate predictions that are closer to experimental results. rsc.org

By applying these chemoinformatic approaches, the synthesis of complex molecules from precursors like this compound can be planned more efficiently, reducing the amount of trial-and-error experimentation required.

Reconciliation of Computational and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against real-world experimental data. Discrepancies between computational predictions and experimental results often lead to a deeper understanding of the reaction mechanism. The process of reconciling these differences is a powerful tool for refining both theoretical models and experimental designs.

A clear example of this reconciliation process is found in the study of palladium-catalyzed amination of allylic alcohols. mdpi.com Initial DFT calculations performed in a "gas phase" environment (i.e., without accounting for a solvent) predicted that the rate-determining step of the reaction was the nucleophilic attack of the amine. mdpi.com However, experimental kinetic studies clearly indicated that the oxidative addition of the allylic C-O bond was the actual rate-limiting step. mdpi.com

This discrepancy prompted a refinement of the computational model. By incorporating a continuum solvation model (COSMO) that mimics the dielectric effect of the toluene (B28343) solvent used in the experiment, the calculated energy profile changed significantly. mdpi.com The corrected model showed that the oxidative addition step had the highest energy barrier, bringing the computational results into good agreement with the experimental kinetic data. mdpi.com This reconciliation highlighted the crucial role of solvent effects in stabilizing charged intermediates and transition states, an insight that was only achieved by comparing and contrasting the initial computational data with experimental findings.

This iterative process of calculation, comparison with experiment, and model refinement is fundamental to developing accurate and predictive computational models.

Table 1: Comparison of Computational Models for Allylic Amination

| Computational Model | Predicted Rate-Determining Step | Agreement with Experiment |

|---|---|---|

| DFT (Gas Phase) | Nucleophilic Attack | No |

| DFT with COSMO Solvent Correction | Oxidative Addition | Yes |

Data sourced from a mechanistic study on the direct activation of allylic alcohols in palladium-catalyzed amination reactions. mdpi.com

Hybrid Computational-Experimental Approaches

The synergy between computational and experimental chemistry has given rise to powerful hybrid approaches where both techniques are used in concert to solve complex chemical problems. In these studies, experiments provide macroscopic observations (yields, selectivity), while computations offer a microscopic explanation of why those results are obtained.

Such hybrid methods are widely used to elucidate the mechanisms of catalytic reactions involving allylic alcohols and related compounds. For example, a combined experimental and computational study was used to support the proposed mechanism for the gold(I)-catalyzed intramolecular dehydrative alkoxylation of allylic alcohols. nih.gov Similarly, in the development of a copper-catalyzed method to synthesize allylic alcohols, DFT analysis was employed to rationalize the observed preference for 1,2-reduction over 1,4-reduction of an α,β-unsaturated ketone intermediate. nsf.gov

These hybrid approaches are particularly valuable for understanding reaction selectivity. For instance, in a study on the enantioselective dicarbofunctionalization of unactivated alkenes, computational studies were used to understand the origin of stereoselectivity by analyzing the transition state of the enantiodetermining step. researchgate.net The calculations revealed that unfavorable steric interactions in the transition state leading to the minor enantiomer were responsible for the observed selectivity. researchgate.net This level of mechanistic detail is invaluable for optimizing catalysts and reaction conditions to improve the enantiomeric excess of the product.

Table 2: Examples of Hybrid Computational-Experimental Studies on Related Reactions

| Reaction Type | Role of Experiment | Role of Computation (DFT) | Reference |

|---|---|---|---|

| Gold(I)-Catalyzed Alkoxylation of Allylic Alcohols | Protocol development, yield and selectivity determination. | Supported the proposed π-activation mechanism. | nih.gov |

| Cu-Catalyzed Hydrocarbonylative Coupling | Development of a tandem sequence to synthesize allylic alcohols. | Rationalized the observed 1,2-reduction selectivity via transition state analysis. | nsf.gov |

Through these integrated strategies, researchers can build a comprehensive understanding of reactions involving this compound and its chemical cousins, accelerating the discovery and optimization of new synthetic methodologies.

Derivatives and Analogs of 2 Methylhex 5 En 1 Ol in Advanced Research

Synthetically Derived Chemical Intermediates and Products

The reactivity of the primary alcohol and the terminal alkene in 2-methylhex-5-en-1-ol allows for a wide range of chemical transformations. These modifications lead to the formation of valuable intermediates and final products with diverse functionalities.

2-Methylhex-5-enoic Acid and its Esters

The oxidation of this compound provides access to 2-methylhex-5-enoic acid, a carboxylic acid that retains the chiral center and the terminal double bond of the parent alcohol. This transformation is a key step in the synthesis of more complex molecules. The carboxylic acid itself, as well as its ester derivatives, serve as important intermediates in various synthetic pathways.

The synthesis of this compound can also be achieved from 2-methylhex-5-enoic acid or its esters through reduction. A common method involves the esterification of 2-methylhex-5-enoic acid with an alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions, followed by reduction of the resulting ester with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

A related synthetic protocol has been documented for a structurally similar compound, (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester. This compound is synthesized from isovaleraldehyde (B47997) and methyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid.

Table 1: Synthesis of (E)-2-Cyano-5-methyl-hex-2-enoic Acid Methyl Ester

| Reactants | Reagents | Product |

|---|---|---|

| Isovaleraldehyde, Methyl cyanoacetate | Ammonium acetate, Glacial acetic acid | (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester |

Silylated Ethers of this compound

The hydroxyl group of this compound can be protected by converting it into a silyl (B83357) ether. This strategy is frequently employed in multi-step syntheses to prevent the alcohol from participating in unwanted side reactions. The choice of the silyl group, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), allows for tuning the stability of the protecting group, which can be selectively removed under specific conditions.

For instance, (R)-tert-butyldimethyl((2-methylhex-5-en-1-yl)oxy)silane can be synthesized from (R)-2-methylhex-5-en-1-ol. This silyl ether is stable under a variety of reaction conditions but can be readily deprotected to regenerate the parent alcohol in high yield using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in a solvent such as tetrahydrofuran (B95107) (THF). The high affinity of silicon for fluoride drives the cleavage of the silicon-oxygen bond.

The use of silylated ethers as protecting groups is a fundamental tactic in modern organic synthesis, enabling the construction of complex molecules with multiple functional groups.

Azide (B81097) Derivatives from Nucleophilic Substitution

The hydroxyl group of this compound is a poor leaving group for direct nucleophilic substitution. To facilitate this reaction, the hydroxyl group must first be converted into a better leaving group. Common strategies include its transformation into a sulfonate ester, such as a tosylate or mesylate, or an alkyl halide.

Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by nucleophiles. The azide ion (N₃⁻) is an excellent nucleophile that can be introduced to form an alkyl azide. This transformation is a valuable method for introducing a nitrogen-containing functional group, which can be further elaborated. For example, the resulting azide can be reduced to a primary amine. While direct synthesis of an azide derivative from this compound is not explicitly detailed in the provided search results, the general principle of activating the hydroxyl group for nucleophilic substitution is a well-established synthetic strategy.

Saturated Alcohol Analogs

The terminal double bond of this compound can be reduced to yield its saturated analog, 2-methylhexan-1-ol. This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.

This reduction removes the reactivity associated with the alkene, which can be desirable in certain synthetic applications where the double bond might interfere with subsequent chemical steps. The resulting saturated alcohol retains the chiral center at the C2 position, making it a useful chiral building block in its own right. A study on a related unsaturated alcohol demonstrated that hydrogenation using Crabtree's catalyst can proceed with excellent diastereoselectivity.

Structurally Related Unsaturated Alcohols and Their Transformations

The study of structurally related unsaturated alcohols provides valuable insights into the reactivity and potential applications of this compound. By altering the substitution pattern around the core structure, researchers can fine-tune the molecule's properties and explore new synthetic possibilities.

Branched Unsaturated Alcohols (e.g., 2,2-Dimethyl-5-hexen-1-ol)

A structurally related analog of this compound is 2,2-dimethyl-5-hexen-1-ol. This compound features a quaternary carbon at the C2 position, which introduces significant steric hindrance around the hydroxyl group. This structural modification can influence the reactivity of the alcohol and the stereochemical outcome of reactions involving the adjacent chiral center.

Research on similar systems, such as the (ene-endo)-carbonyl-ene type cyclizations of 3,3-dimethyl substituted aldehydes, has shown that such branched structures can be efficiently converted into their corresponding products with high enantioselectivity. This suggests that 2,2-dimethyl-5-hexen-1-ol could be a valuable substrate in similar asymmetric transformations.

Table 2: Physical Properties of 2,2-Dimethyl-5-hexen-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.214 g/mol |

| Boiling Point | 175.177 °C at 760 mmHg |

| Density | 0.837 g/cm³ |

| Refractive Index | 1.439 |

Alkyne-Containing Isomers (e.g., 2-Methyl-5-hexen-3-yn-2-ol)

Vinylacetylene alcohols, such as 2-methyl-5-hexen-3-yn-2-ol, are valuable intermediates in organic synthesis. The presence of both double and triple bonds allows for selective transformations, making them useful precursors for a range of more complex molecules. Research in this area often focuses on the selective hydrogenation of the alkyne group. For instance, studies on the hydrogenation of the structurally similar 2-methyl-3-butyn-2-ol (B105114) have demonstrated that selective reduction to the corresponding alkene can be achieved with high selectivity using catalysts like palladium supported on zinc oxide or copper nanoparticles. uu.nlrsc.org This selective hydrogenation is a critical step in the synthesis of vitamins and fragrances. uu.nl

The reactivity of the vinylacetylene moiety also allows for its incorporation into polymeric structures. For example, related peroxide monomers have been used in the synthesis of reactive copolymers. chemistryviews.org Vinyl-substituted alcohols are also synthesized using acetylene (B1199291) as a C2 building block in nickel-catalyzed reactions, highlighting the importance of this structural motif in constructing complex molecules from simple feedstocks. chemistryviews.orgrsc.org

| Property | Value |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol |

| Synonym | Nazarov's carbinol |

Isopropylated Hexenols (e.g., 2-Isopropyl-5-methylhex-4-en-1-ol)

2-Isopropyl-5-methylhex-4-en-1-ol, commonly known as lavandulol (B192245), is a monoterpene alcohol that is a significant component of lavender oil. organic-chemistry.org It has applications in the fragrance industry and is also of considerable interest in pheromone research. rsc.orgorganic-chemistry.org Both the (R)- and (S)-enantiomers of lavandulol, as well as their esters, have been identified as sex and aggregation pheromones for various insects, including mealybugs and weevils. rsc.org

The synthesis of lavandulol and its derivatives is an active area of research. One convenient route to fujikonyl butyrate, the sex pheromone of the Japanese mealybug, starts from the commercially available isomer of fujikonol, 2-isopropenyl-5-methyl-4-hexen-1-ol (lavandulol). researchgate.net This synthesis involves oxidation of lavandulol to the corresponding aldehyde, followed by acid-catalyzed double bond migration, reduction, and esterification. researchgate.net Furthermore, enzymatic resolution methods have been developed for racemic lavandulol to obtain the enantiomerically pure forms, which are crucial for studying the specific biological activity of each stereoisomer. rsc.org Recent advancements also include the de novo microbial biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli, presenting a sustainable alternative to traditional plant extraction and chemical synthesis. researchgate.netbiorxiv.org

| Enantiomer | Aroma Description | Pheromonal Activity |

|---|---|---|

| (R)-lavandulol | Weak floral, herbal odor with a slight lemon-like, fresh citrus fruity nuance organic-chemistry.org | Component of sex and aggregation pheromones rsc.org |

| (S)-lavandulol | Weak odor organic-chemistry.org | Esters identified as sex and aggregation pheromones rsc.org |

Other Methylated Hexenols (e.g., 5-Methylhex-5-en-1-ol)

5-Methylhex-5-en-1-ol (B12438504) is another structural isomer of interest in organic synthesis. A primary application of this compound is as a precursor for the synthesis of substituted tetrahydropyrans through the Prins cyclization reaction. acs.org This reaction typically involves the condensation of the homoallylic alcohol with an aldehyde in the presence of a catalyst. acs.org

The synthesis of 5-methylhex-5-en-1-ol can be achieved from its corresponding ketone, 5-methyl-5-hexen-2-one. umsl.edu The ketone itself is prepared through the alkylation of an acetoacetic ester with methallyl chloride. umsl.edu The subsequent reduction of the ketone yields 5-methylhex-5-en-2-ol. umsl.edu The related aldehyde, 5-methylhex-5-enal, has been used as a model substrate in the development of organocatalytic asymmetric (ene–endo)-carbonyl–ene type cyclizations to produce six- and seven-membered ring homoallylic alcohols. acs.orgacs.org

Complex Heterocyclic and Phosphorus-Containing Derivatives

The functional groups in this compound and its analogs serve as handles for the construction of more complex molecular architectures, including heterocyclic systems. These transformations are pivotal in generating novel compounds with potential applications in medicinal chemistry and materials science.

Substituted Tetrahydropyrans from Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound that forms a tetrahydropyran (B127337) ring. acs.org This reaction has been extensively studied for the synthesis of substituted tetrahydropyrans, which are common structural motifs in many bioactive natural products. acs.org

In the context of this compound analogs, 5-methylhex-5-en-1-ol has been utilized in a copper(II) triflate–bisphosphine complex-catalyzed tandem olefin migration and Prins cyclization. acs.org This protocol allows for the diastereoselective synthesis of various substituted tetrahydropyrans in good to excellent yields. acs.org The reaction proceeds efficiently with a range of aliphatic and aromatic aldehydes. acs.org

| Catalyst System | Key Features | Reference |

|---|---|---|

| Copper(II) triflate–bisphosphine complex | Mild reaction conditions, high diastereoselectivity for trans-tetrahydropyrans. | acs.org |

| Platinum(II) chloride/silver(I) triflate | Effective for cyclization, but can lead to byproduct formation. | acs.org |